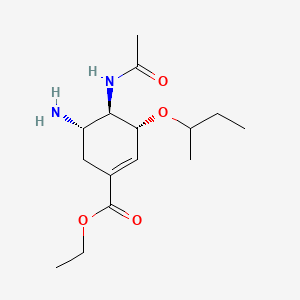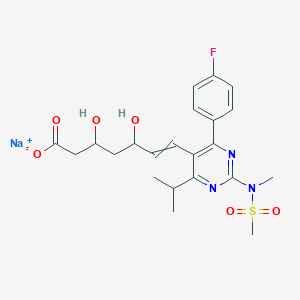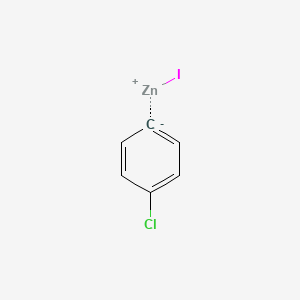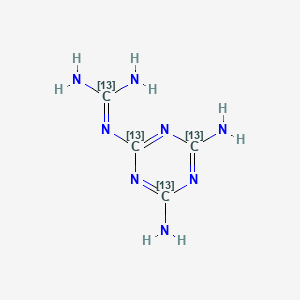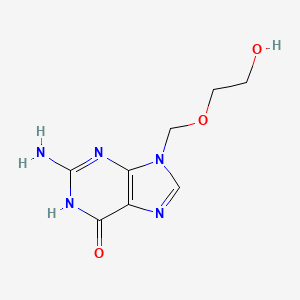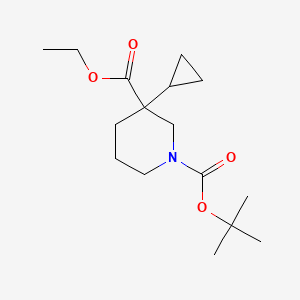
Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum is an organometallic compound with the molecular formula C14H19Cl3N3Ta. It is known for its unique structure, which includes a tantalum center bonded to three chlorine atoms, two pyridyl groups, and a tert-butylimido group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum typically involves the reaction of tantalum pentachloride with pyridine and tert-butylamine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
TaCl5+2C5H5N+C4H9NH2→C14H19Cl3N3Ta+2HCl
The reaction mixture is typically heated to facilitate the formation of the desired product. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Large-scale production would likely involve similar reaction conditions as those used in laboratory synthesis, with additional considerations for scaling up, such as the use of larger reactors and more efficient purification methods .
化学反应分析
Types of Reactions
Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of the tantalum center changes.
Coordination Reactions: The pyridyl groups can coordinate with other metal centers, forming complex structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotantalum compounds, while oxidation and reduction reactions can lead to changes in the oxidation state of the tantalum center .
科学研究应用
Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as polymerization and hydrogenation.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Pharmaceuticals: Research is ongoing to explore its potential use in the synthesis of pharmaceutical compounds.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of tantalum and other transition metals
作用机制
The mechanism by which Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum exerts its effects depends on the specific application. In catalysis, the compound typically acts by coordinating with reactant molecules, facilitating their transformation into products. The pyridyl and tert-butylimido groups play a crucial role in stabilizing the intermediate species formed during the reaction. The molecular targets and pathways involved vary depending on the specific reaction being catalyzed .
相似化合物的比较
Similar Compounds
- Tri(chloro)DI(pyridyl)(tertbutylimido)niobium
- Tri(chloro)DI(pyridyl)(tertbutylimido)vanadium
- Tri(chloro)DI(pyridyl)(tertbutylimido)molybdenum
Uniqueness
Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum is unique due to the presence of the tantalum center, which imparts distinct chemical properties compared to similar compounds with different metal centers. The specific combination of pyridyl and tert-butylimido ligands also contributes to its unique reactivity and stability .
属性
IUPAC Name |
tert-butylimino(trichloro)tantalum;pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N.C4H9N.3ClH.Ta/c2*1-2-4-6-5-3-1;1-4(2,3)5;;;;/h2*1-5H;1-3H3;3*1H;/q;;;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQWBQHQXABGJQ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=[Ta](Cl)(Cl)Cl.C1=CC=NC=C1.C1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl3N3Ta |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157464-07-8 |
Source


|
| Record name | 157464-07-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
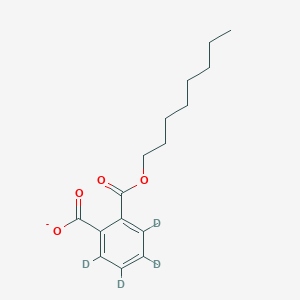


![(1R,4S,5'S,6R,6'S,8R,12S,13S,20R,21E,24S)-6'-Cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1146466.png)
